2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C17H15Cl2N3OS . This compound features a cyclopropyl group, a chlorophenyl group, and a hydrazinecarbothioamide moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the cyclopropyl and chlorophenyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions under controlled conditions to produce the compound efficiently .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
When compared to other similar compounds, 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other hydrazinecarbothioamide derivatives and cyclopropyl-containing molecules .
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-3-(2-ethylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-2-12-5-3-4-6-17(12)21-19(25)23-22-18(24)16-11-15(16)13-7-9-14(20)10-8-13/h3-10,15-16H,2,11H2,1H3,(H,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJIJTWBBXSQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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